molecular formula C14H12ClF2N3O4S B254518 5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE

5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE

Cat. No.: B254518
M. Wt: 391.8 g/mol
InChI Key: ZVQIHABOSMBFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a chloro group, a difluoromethoxyphenyl group, and an ethylsulfonyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclocondensation reaction involving appropriate precursors such as 2,4-dichloro-5-fluoropyrimidine and ethylsulfonyl chloride.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the difluoromethoxyphenyl group is introduced using 4-(difluoromethoxy)aniline.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Shares a similar pyrimidine ring structure but with different substituents.

    4-(difluoromethoxy)aniline: Contains the difluoromethoxyphenyl group but lacks the pyrimidine ring and other substituents.

Uniqueness

5-CHLORO-N~4~-[4-(DIFLUOROMETHOXY)PHENYL]-2-(ETHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C14H12ClF2N3O4S

Molecular Weight

391.8 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H12ClF2N3O4S/c1-2-25(22,23)14-18-7-10(15)11(20-14)12(21)19-8-3-5-9(6-4-8)24-13(16)17/h3-7,13H,2H2,1H3,(H,19,21)

InChI Key

ZVQIHABOSMBFLD-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl

Origin of Product

United States

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